(Boc-Cys-OH)2

Overview

Description

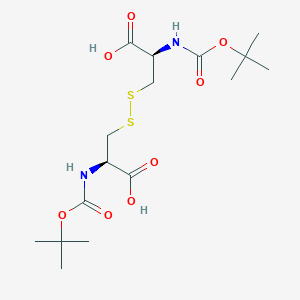

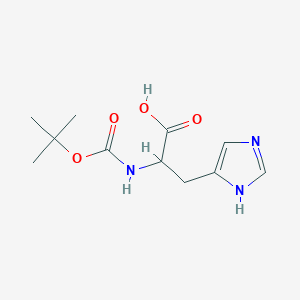

“(Boc-Cys-OH)2”, also known as Nα,Nα′-di-Boc-L-cystine, is a cysteine derivative . It has a molecular weight of 440.53 .

Synthesis Analysis

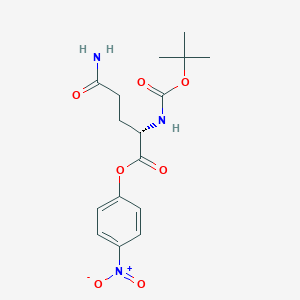

“(Boc-Cys-OH)2” is used in the synthesis of Toll-Like Receptor-2 agonists lipopeptides, which are potential vaccine adjuvants . It is also used in Boc solid-phase peptide synthesis .

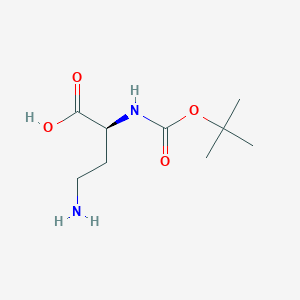

Molecular Structure Analysis

The empirical formula of “(Boc-Cys-OH)2” is C16H28N2O8S2 . The SMILES string representation is CC(C)(C)OC(=O)NC@@HOC(C)(C)C)C(O)=O)C(O)=O .

Chemical Reactions Analysis

“(Boc-Cys-OH)2” is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions it undergoes depend on the context of the synthesis.

Physical And Chemical Properties Analysis

“(Boc-Cys-OH)2” is a white powder . It has an optical activity of [α]20/D −120±3°, c = 2% in acetic acid .

Scientific Research Applications

Vaccine Adjuvant Development

(Boc-Cys-OH)2: is used in the synthesis of Toll-Like Receptor-2 (TLR-2) agonists lipopeptides , which are potential vaccine adjuvants. TLR-2 agonists can enhance the immune response to vaccines by mimicking the pathogen-associated molecular patterns that TLRs recognize, thereby boosting the body’s defense mechanisms against infectious diseases .

Environmental Science

Lastly, its potential applications in environmental science include the development of biosensors or bio-remediation agents that leverage the reactivity of cysteine residues for detecting or neutralizing pollutants.

Each application leverages unique properties of (Boc-Cys-OH)2, such as its protective Boc groups and reactive thiol groups, making it a versatile compound in scientific research across various fields.

Mechanism of Action

Target of Action

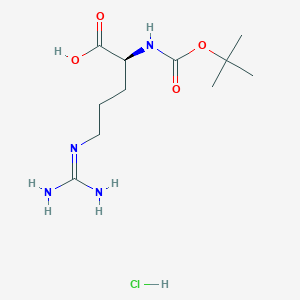

Boc-Cys-OH, also known as N-α-t.-Boc-L-cysteine , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptides and proteins that it helps to protect during the synthesis process .

Mode of Action

Boc-Cys-OH acts as a protecting group for the cysteine thiol group . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Boc group (tert-butoxycarbonyl) is used to protect the amine group of the cysteine during peptide synthesis, preventing unwanted side reactions .

Biochemical Pathways

The primary biochemical pathway involved with Boc-Cys-OH is peptide synthesis . In this process, Boc-Cys-OH is used to protect the cysteine residues, allowing for the successful formation of peptide bonds without interference from the reactive thiol group .

Result of Action

The use of Boc-Cys-OH in peptide synthesis results in the successful formation of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Boc group can be removed, revealing the original cysteine residue .

Action Environment

The efficacy and stability of Boc-Cys-OH are influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, pH, and the presence of other reactive groups can affect the efficiency of the protection and deprotection processes . It is typically stored under inert gas at a temperature of 0-10°C .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDQAZHYHAOTKR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Boc-Cys-OH)2 | |

CAS RN |

10389-65-8 | |

| Record name | N,N′-Bis(tert-butoxycarbonyl)-L-cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10389-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-bis[tert-butoxycarbonyl]-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

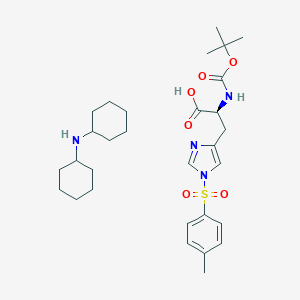

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (Boc-Cys-OH)2 in peptide synthesis?

A1: (Boc-Cys-OH)2 serves as a protected form of the amino acid cysteine. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis []. It temporarily masks the reactivity of the amine group in cysteine, allowing for controlled reactions at other functional groups within the molecule. This is crucial for the step-by-step assembly of peptides with specific amino acid sequences.

Q2: Can you explain the role of the “tert-Butoxycarbonylation” reaction mentioned in the abstract?

A2: The abstract describes “tert-Butoxycarbonylation of amino acids and their derivatives.” This reaction is the process by which the Boc protecting group is introduced to an amino acid, like cysteine in this case []. Di-tert-butyl dicarbonate is a common reagent used to achieve this protection. The resulting Boc-protected amino acids are then used as building blocks in peptide synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

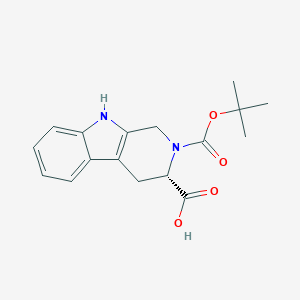

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)